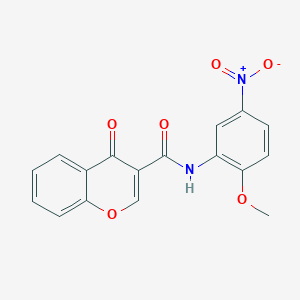

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, also known as MNC, is a synthetic chromene derivative with a wide range of applications in scientific research. It is a highly potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of pro-inflammatory mediators. MNC has been used to study the role of COX-2 and 5-LOX in the modulation of inflammation and other physiological processes. Additionally, it has been used to investigate the effects of COX-2 and 5-LOX inhibitors on various disease models.

Aplicaciones Científicas De Investigación

Anticancer Potential

Organotin complexes, including those derived from N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, have been explored for their cytotoxic effects. These complexes exhibit anti-proliferative properties and can bind to DNA, making them promising candidates for cancer chemotherapy . Researchers have investigated their potential as alternatives to platinum-based drugs, aiming to mitigate issues like nephrotoxicity and neurotoxicity.

Antimicrobial Activity

Organotin compounds, especially those with Schiff base ligands, have been screened for their antimicrobial properties. N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide derivatives have shown activity against microbial pathogens. These compounds could serve as novel agents in the fight against infections .

Anti-Inflammatory Effects

Some organotin complexes, including those containing N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold potential for therapeutic use in inflammatory conditions .

Leishmanial Activity

In vitro studies have demonstrated that organotin carboxylate derivatives of N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide possess significant anti-leishmanial activity. Notably, one complex exhibited an IC50 value comparable to amphotericin B, a known antileishmanial drug .

Metal-Based Drug Development

Given the rise in antibiotic resistance, researchers are exploring novel metal-based drugs. Organotin complexes, including those with N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, represent an expanding area of study. Efforts to improve non-platinum metal-based drugs have led to investigations involving tin (Sn) and other metals .

Biomedical Applications

Beyond cancer and infectious diseases, organotin compounds find applications in material science, catalysis, and other biomedical contexts. Their diverse structural possibilities make them intriguing candidates for various therapeutic purposes .

Propiedades

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-24-15-7-6-10(19(22)23)8-13(15)18-17(21)12-9-25-14-5-3-2-4-11(14)16(12)20/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPYQXTNHTCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-nitrophenyl)-4-oxochromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)

![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)

![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)

![N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6523589.png)

![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)

![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)

![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)

![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)

![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)